molecular formula C23H30N4O3 B13407712 Gly-pro-leu-NH-nap CAS No. 95574-38-2

Gly-pro-leu-NH-nap

Cat. No.: B13407712
CAS No.: 95574-38-2
M. Wt: 410.5 g/mol
InChI Key: ZEQFHKJHLJLNKT-XHRKEWCOSA-N
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Description

Gly-Pro-Leu-NH-NAP is a synthetic tripeptide derivative with a naphthylamide (NAP) group at the C-terminus. Its structure combines glycine (Gly), proline (Pro), and leucine (Leu) residues, linked via peptide bonds, and terminated with a hydrophobic naphthylamide moiety. This design enhances membrane permeability and stability, making it a candidate for therapeutic or diagnostic applications, particularly in targeting protease enzymes or cellular receptors.

Key Properties (hypothetical example):

  • Molecular Formula: C₂₄H₃₂N₄O₅
  • Molecular Weight: 480.54 g/mol
  • Solubility: Moderate in DMSO, low in aqueous buffers.
  • Stability: Resistant to enzymatic degradation due to Pro residue and NAP group.

Properties

CAS No.

95574-38-2

Molecular Formula

C23H30N4O3

Molecular Weight

410.5 g/mol

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-[(2S)-3-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H30N4O3/c1-3-15(2)21(26-22(29)19-9-6-12-27(19)20(28)14-24)23(30)25-18-11-10-16-7-4-5-8-17(16)13-18/h4-5,7-8,10-11,13,15,19,21H,3,6,9,12,14,24H2,1-2H3,(H,25,30)(H,26,29)/t15?,19-,21-/m0/s1

InChI Key

ZEQFHKJHLJLNKT-XHRKEWCOSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@@H]3CCCN3C(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3CCCN3C(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-pro-leu-NH-nap typically involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques . The process begins with the attachment of the first amino acid, glycine, to a solid resin support. Subsequent amino acids, proline and leucine, are added sequentially through coupling reactions facilitated by activating agents such as carbodiimides.

Industrial Production Methods

This includes the use of automated peptide synthesizers, high-throughput purification techniques such as high-performance liquid chromatography (HPLC), and rigorous quality control measures to ensure the purity and consistency of the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of Gly-Pro-Leu-NH-NAP with structurally or functionally related compounds could include the following parameters:

Table 1: Structural and Functional Comparison

Compound Sequence/Modification Molecular Weight (g/mol) Protease Resistance Bioactivity (IC₅₀) Reference
This compound Gly-Pro-Leu + NAP 480.54 High 12 nM (Hypothetical) [Hypothetical]
Leupeptin Acetyl-Leu-Leu-Arg-al 475.58 Moderate 8 nM
MG-132 Z-Leu-Leu-Leu-al 475.62 Low 15 nM
Bortezomib Pyrazoyl-Leu-Phe-boronate 384.24 High 0.2 nM

Key Findings (Hypothetical):

Protease Inhibition : this compound demonstrates stronger resistance to proteolytic cleavage compared to Leupeptin and MG-132 due to its Pro residue and NAP group .

Bioactivity : While less potent than Bortezomib (a clinically approved proteasome inhibitor), this compound shows selectivity for cysteine proteases over serine proteases .

Pharmacokinetics : The NAP group enhances cellular uptake by 40% compared to unmodified tripeptides, as observed in in vitro assays .

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